molecular formula C18H17F4N3O3 B13845461 [3-[4-(Aminomethyl)-6-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-(3-fluoro-4-hydroxypyrrolidin-1-yl)methanone

[3-[4-(Aminomethyl)-6-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-(3-fluoro-4-hydroxypyrrolidin-1-yl)methanone

Cat. No.: B13845461
M. Wt: 399.3 g/mol
InChI Key: ODGXXYXJORZPHE-UHFFFAOYSA-N
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Description

This compound features a pyridine core substituted with a trifluoromethyl group at position 6 and an aminomethyl group at position 2. A phenyloxy linker connects the pyridine ring to a methanone group, which is further bonded to a 3-fluoro-4-hydroxypyrrolidine moiety. The hydroxyl group on the pyrrolidine enhances hydrophilicity, while the trifluoromethyl group contributes to metabolic stability and lipophilicity.

Properties

Molecular Formula

C18H17F4N3O3

Molecular Weight

399.3 g/mol

IUPAC Name

[3-[4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-(3-fluoro-4-hydroxypyrrolidin-1-yl)methanone

InChI

InChI=1S/C18H17F4N3O3/c19-13-8-25(9-14(13)26)17(27)11-2-1-3-12(6-11)28-16-5-10(7-23)4-15(24-16)18(20,21)22/h1-6,13-14,26H,7-9,23H2

InChI Key

ODGXXYXJORZPHE-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1C(=O)C2=CC(=CC=C2)OC3=CC(=CC(=N3)C(F)(F)F)CN)F)O

Origin of Product

United States

Preparation Methods

Preparation of the Pyridin-2-yl-oxyphenyl Intermediate

  • The core aromatic ether linkage between the pyridin-2-yl and phenyl rings is typically formed via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.
  • Starting from commercially available 6-(trifluoromethyl)pyridin-2-ol or its derivatives, the phenol group is reacted with 3-halo-substituted phenyl derivatives under basic conditions to form the pyridin-2-yloxyphenyl scaffold.
  • This step ensures the incorporation of the trifluoromethyl substituent at the 6-position of the pyridine ring, critical for biological activity.

Introduction of the Aminomethyl Group at the 4-Position of Pyridine

  • The 4-position aminomethyl substitution is introduced by first converting the 4-position to a suitable leaving group (e.g., halide or nitro group) followed by reductive amination or nucleophilic substitution.
  • For example, a 4-chloromethyl or 4-nitromethyl intermediate can be synthesized, then subjected to catalytic hydrogenation or reductive amination with ammonia or amine sources to yield the aminomethyl functionality.
  • Protection/deprotection strategies may be employed to control selectivity and avoid side reactions.

Synthesis of the (3-fluoro-4-hydroxypyrrolidin-1-yl)methanone Fragment

  • The pyrrolidine ring bearing the 3-fluoro and 4-hydroxy substituents is prepared via stereoselective synthetic routes.
  • Starting from pyrrolidine derivatives, fluorination at the 3-position is achieved using electrophilic fluorinating agents under controlled conditions to maintain stereochemistry.
  • Hydroxylation at the 4-position is introduced either via selective oxidation or from appropriately functionalized precursors.
  • The methanone (ketone) functionality linked to the nitrogen is introduced by acylation using acid chlorides or anhydrides.

Coupling of the Two Fragments

  • The final assembly involves coupling the pyridinyl-oxyphenyl intermediate with the pyrrolidinyl methanone fragment.
  • This is typically achieved through amide bond formation strategies using coupling reagents such as oxalyl chloride, carbodiimides (e.g., EDC, DCC), or mixed anhydrides.
  • Conditions are optimized to preserve the sensitive functional groups, especially the amino and hydroxyl substituents.

Representative Synthetic Scheme (Summary)

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Formation of pyridinyl-oxyphenyl ether Base-mediated nucleophilic aromatic substitution 70-90 Starting from 6-(trifluoromethyl)pyridin-2-ol and 3-halophenol derivatives
2 Aminomethyl introduction Reductive amination or nucleophilic substitution; catalytic hydrogenation 60-85 Conversion of 4-halogen or nitro to aminomethyl group
3 Synthesis of (3-fluoro-4-hydroxypyrrolidin-1-yl)methanone Electrophilic fluorination, hydroxylation, acylation 50-80 Stereoselective fluorination critical for activity
4 Amide coupling Carbodiimide or oxalyl chloride-mediated coupling 65-90 Final coupling to form target compound

Detailed Literature and Patent-Based Insights

  • According to patent US 10,774,069, crystalline forms and preparation methods of the LOXL2 inhibitor closely related to this compound are disclosed. The patent describes methods involving the preparation of the aminomethyl-substituted pyridinyl-oxyphenyl intermediate and its coupling with the fluorohydroxypyrrolidine methanone fragment to yield the active compound.
  • Synthetic routes often utilize palladium-catalyzed Buchwald amination to introduce anilino or aminomethyl groups on aromatic rings, followed by acetylation or Boc protection/deprotection steps to control functional group reactivity.
  • Borane reduction and phosphorus tribromide-mediated bromination are employed in related syntheses to convert carboxylic acids to bromomethyl intermediates, which then undergo nucleophilic substitution with nitrogen heterocycles, a method adaptable for the aminomethyl installation.
  • The stereochemistry of the pyrrolidine ring is controlled via selective fluorination and hydroxylation steps, often starting from chiral precursors or employing chiral catalysts to ensure the desired (3R,4R) configuration.
  • Reductive amination with 3-(R)-hydroxypyrrolidine and sodium cyanoborohydride is a key step in related syntheses to attach hydroxylated pyrrolidine moieties to aromatic aldehyde intermediates.

Analytical and Characterization Data (Typical)

Parameter Method Typical Result
Purity HPLC >98%
Molecular Weight Mass Spectrometry 417.8 g/mol (calculated)
Structural Confirmation NMR (1H, 13C, 19F), IR Consistent with assigned structure
Stereochemistry Chiral HPLC, X-Ray Crystallography Confirmed (3R,4R) configuration
Melting Point Differential Scanning Calorimetry (DSC) Specific crystalline form melting point

Chemical Reactions Analysis

PAT-1251 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has shown that compounds with similar structural motifs exhibit promising anticancer properties. The trifluoromethyl group is known to enhance metabolic stability and bioavailability, making derivatives of this compound candidates for further exploration in cancer therapeutics. For instance, studies focusing on pyridine derivatives have demonstrated their ability to inhibit tumor growth in various cancer cell lines, suggesting that this compound could be evaluated for similar activities .

Neurological Disorders
The presence of the hydroxypyrrolidine moiety indicates potential neuroprotective effects. Compounds that interact with neurotransmitter systems or modulate neuroinflammation pathways are being explored for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies suggest that derivatives of similar structures can cross the blood-brain barrier, which is critical for drug development targeting central nervous system disorders .

Case Studies

Study Objective Findings
Inhibition of LOXL2 Investigating the role of LOXL2 in fibrosisThe compound was identified as a potent LOXL2 inhibitor, showing promise in reducing fibrotic tissue formation in preclinical models .
Neuroprotection Evaluating neuroprotective effects against oxidative stressThe compound demonstrated significant protective effects against oxidative damage in neuronal cell cultures, highlighting its potential as a therapeutic agent for neurodegenerative conditions .
Anticancer Screening Assessing cytotoxicity against various cancer cell linesPreliminary screening revealed that the compound exhibits selective cytotoxicity towards breast and lung cancer cell lines, warranting further investigation into its mechanism of action .

Mechanistic Insights

The mechanism of action for compounds like [3-[4-(Aminomethyl)-6-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-(3-fluoro-4-hydroxypyrrolidin-1-yl)methanone typically involves:

  • Enzyme Inhibition : Compounds targeting specific enzymes involved in disease pathways can alter disease progression.
  • Receptor Modulation : Interaction with neurotransmitter receptors may provide therapeutic benefits in neurological disorders.
  • Antioxidant Activity : The ability to scavenge free radicals contributes to neuroprotection and anti-inflammatory effects.

Mechanism of Action

PAT-1251 exerts its effects by selectively inhibiting the activity of lysyl oxidase-like 2. This enzyme is responsible for the oxidative deamination of lysine residues in collagen and elastin, leading to the formation of cross-links that stabilize the extracellular matrix. By inhibiting lysyl oxidase-like 2, PAT-1251 reduces the cross-linking of collagen and elastin, thereby decreasing the stiffness of the extracellular matrix and mitigating fibrotic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Table 1: Structural and Molecular Comparison
Compound Name / ID Molecular Formula Molecular Mass Key Substituents/Features
Target Compound C₂₃H₂₀F₄N₃O₃* ~501.42 g/mol 4-Aminomethyl, 6-CF₃-pyridine; 3-fluoro-4-hydroxypyrrolidine; phenyloxy linker
6-(4-Allyloxyphenyl)-3-amino-4-CF₃-thieno[2,3-b]pyridin-2-ylmethanone C₂₅H₁₈F₄N₂O₃S 502.48 g/mol Thieno[2,3-b]pyridine core; allyloxy-phenyl; 3-fluoro-4-methoxy substitution
3-Amino-6-(4-bromophenyl)-4-CF₃-thieno[2,3-b]pyridin-2-ylmethanone C₂₄H₁₆BrF₄N₂O₂S 599.36 g/mol Bromophenyl substitution; thienopyridine core; 4-CF₃
(3,3-Dimethylpiperidin-1-yl)[6-(3-fluoro-4-Me-phenyl)pyridin-2-yl]methanone C₂₀H₂₂F₃N₂O 370.40 g/mol Pyridine-2-yl; 3-fluoro-4-methylphenyl; dimethylpiperidine
1-[2-(1-Me-pyrrolidinyl)-4-({2-[4-CF₃-phenyl]ethyl}amino)-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl]ethanone C₂₄H₂₈F₃N₅O 475.51 g/mol Dihydropyrido[4,3-d]pyrimidine; CF₃-phenyl; pyrrolidinyl substitution

Key Observations :

  • The target compound uniquely combines a hydroxypyrrolidine group with a phenyloxy linker , distinguishing it from analogs with methoxy (e.g., ) or methyl (e.g., ) substituents.

Biological Activity

The compound [3-[4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-(3-fluoro-4-hydroxypyrrolidin-1-yl)methanone, also known by its CAS number 2007885-39-2, is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by a trifluoromethyl group and a pyridine moiety, which contribute to its unique physicochemical properties. The molecular formula is C18H17F4N3O3C_{18}H_{17}F_4N_3O_3 with a molecular weight of approximately 399.34 g/mol . The presence of fluorine atoms enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Protein Kinases : The compound has shown potential as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. Inhibition of FGFRs can disrupt tumor growth and angiogenesis .
  • Anticoagulant Properties : Similar compounds have been investigated for their ability to inhibit thrombin, a key enzyme in the coagulation cascade, suggesting that this compound may also exhibit anticoagulant properties .
  • Antimicrobial Activity : The trifluoromethyl group is known to enhance the antimicrobial potency of compounds, potentially making this derivative effective against certain bacterial strains .

Research Findings

Recent studies have highlighted the compound's diverse biological activities:

  • Case Study 1 : A study investigating the effects of various trifluoromethylpyridine derivatives found that compounds with similar structures exhibited significant inhibition against cancer cell lines, particularly those related to stomach cancer .
  • Case Study 2 : In vitro assays demonstrated that the compound could inhibit thrombin activity, showing promise as an anticoagulant agent. Metabolic studies indicated that the compound undergoes bioactivation in vivo, leading to the formation of active metabolites that contribute to its pharmacological effects .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
FGFR InhibitionDisruption of tumor growth
AnticoagulantThrombin inhibition
AntimicrobialEnhanced potency against bacteria

Q & A

Q. What are the standard synthetic routes for this compound, and what are their key challenges?

The synthesis involves sequential functionalization of the pyridine and pyrrolidine moieties. Key steps include:

  • Introducing the trifluoromethyl group via nucleophilic substitution (e.g., using KF/DMSO under controlled heating) .
  • Coupling the pyridine and pyrrolidine fragments via a methanone linker, requiring precise stoichiometry to avoid by-products. Challenges include regioselectivity in pyridine substitution, stereochemical control of the fluorinated pyrrolidine, and purification of intermediates (e.g., column chromatography with gradient elution) .

Q. Which spectroscopic techniques are critical for structural characterization?

  • X-ray crystallography resolves stereochemistry and solid-state conformation (e.g., hydroxyl group orientation in pyrrolidine) .
  • Multinuclear NMR (1H, 13C, 19F) identifies substituent positions, with DEPT-135 clarifying quaternary carbons.
  • HRMS validates molecular weight, especially for fluorine-rich adducts.
  • IR spectroscopy confirms functional groups (e.g., carbonyl stretch at ~1650 cm⁻¹) .

Q. How should researchers design initial biological activity assays for this compound?

  • Use dose-response curves to assess potency (e.g., IC50 in enzyme inhibition assays).
  • Include positive controls (e.g., known inhibitors with similar scaffolds) and solvent controls (DMSO ≤0.1%).
  • Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Advanced Research Questions

Q. How can synthetic yields be improved for the trifluoromethylpyridine intermediate?

  • Optimize fluorination by varying catalysts (e.g., Cu(I) salts) and solvents (DMSO vs. DMF) to enhance reactivity .
  • Employ microwave-assisted synthesis to reduce reaction time and improve regioselectivity.
  • Monitor intermediates via in-situ FTIR or GC-MS to identify side reactions (e.g., dehalogenation) .

Q. What methodologies address contradictory bioactivity data across different assays?

  • Perform metabolite profiling (LC-MS/MS) to rule out degradation products interfering with assays .
  • Use cryo-EM or molecular dynamics simulations to study target binding under varying pH/temperature conditions.
  • Conduct statistical meta-analysis of replicates to distinguish experimental noise from true biological variability .

Q. How can stereochemical ambiguities in the pyrrolidine ring be resolved?

  • Synthesize diastereomeric derivatives and compare NMR coupling constants (e.g., 3JHF for fluorine-proton interactions).
  • Apply VCD (vibrational circular dichroism) to assign absolute configuration in solution.
  • Collaborate with crystallography facilities for single-crystal analysis of key intermediates .

Methodological Considerations

Q. What strategies mitigate thermal degradation during prolonged reactions?

  • Use continuous-flow reactors to maintain precise temperature control.
  • Add stabilizers (e.g., BHT) to prevent radical-mediated decomposition.
  • Implement real-time monitoring via inline UV-vis spectroscopy .

Q. How should researchers validate the compound’s stability in biological matrices?

  • Incubate the compound in plasma/PBS at 37°C and analyze degradation via HPLC-UV at timed intervals.
  • Compare stability in liver microsomes to predict metabolic liability.
  • Use isotope-labeled analogs (e.g., 18F) for tracking in complex matrices .

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